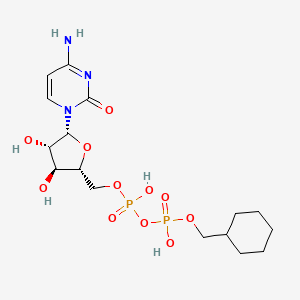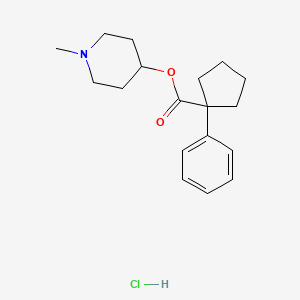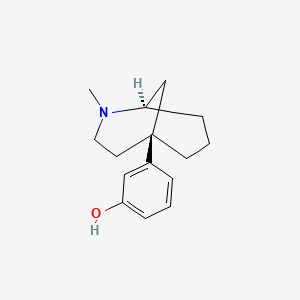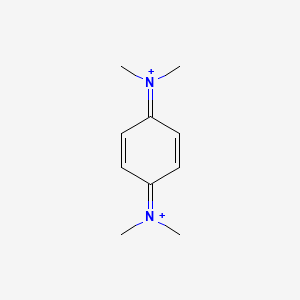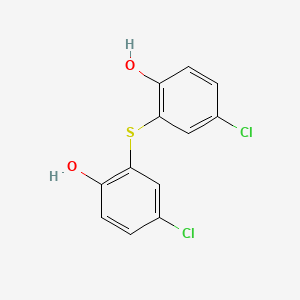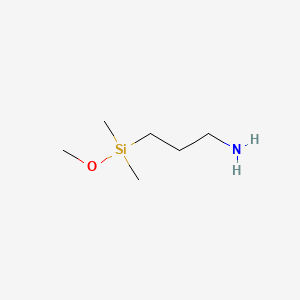
(3-氨基丙基)二甲基甲氧基硅烷
描述
(3-Aminopropyl)dimethylmethoxysilane (APDMS) is an organosilicon compound that is widely used in scientific research and industrial applications. It is a white, water-soluble liquid with a low vapor pressure and low volatility. It has a low melting point and is miscible in most organic solvents. APDMS is a versatile compound that can be used as a surfactant, a coupling agent, an emulsifier, and a catalyst. It is used in a variety of applications, including the synthesis of organic and inorganic compounds, the preparation of thin films, and the formation of nanostructures.
科学研究应用
二氧化硅基材料的表面改性
(3-氨基丙基)二甲基甲氧基硅烷被广泛用于改性二氧化硅基材料的表面。已开发出一种方法,可以使吸附在二氧化硅粉末和玻璃载玻片上的分子表面浓度加倍,并控制其取向。 这在生物芯片技术中尤为有用,其中氨基是将其他分子连接到表面的第一步 .
作用机制
Target of Action
The primary target of (3-Aminopropyl)dimethylmethoxysilane is silica surfaces . The compound interacts with the hydroxyl groups present on these surfaces, forming strong covalent bonds.
Mode of Action
(3-Aminopropyl)dimethylmethoxysilane initially adsorbs onto silica surfaces via hydrogen bonding of both ethoxy and aminopropyl moieties of the silane with the surface hydroxyl groups . As the reaction proceeds, the number of silane molecules attached to the surface via a Si-O-Si linkage increases primarily at the expense of the number of H-bonded ethoxy groups . This conversion is due to a catalytic process involving the aminopropyl end of gaseous (3-Aminopropyl)dimethylmethoxysilane molecules .
Biochemical Pathways
The biochemical pathways affected by (3-Aminopropyl)dimethylmethoxysilane involve the formation of Si-O-Si bonds on silica surfaces . This process modifies the surface properties, allowing for further reactions or interactions with other molecules containing functional groups like carboxylic acids or epoxides.
Result of Action
The result of (3-Aminopropyl)dimethylmethoxysilane’s action is the modification of silica surfaces, promoting adhesion between dissimilar materials. The compound forms a covalent bond with the substrate through siloxane bond formation, while the amine group provides a functional group for further reactions with other molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Aminopropyl)dimethylmethoxysilane. For instance, the presence of water can lead to hydrolysis of the compound . Additionally, the compound should be stored at temperatures between 2-8°C to maintain its stability .
安全和危害
未来方向
生化分析
Biochemical Properties
(3-Aminopropyl)dimethylmethoxysilane plays a significant role in biochemical reactions due to its ability to form covalent bonds with biomolecules. It interacts with enzymes, proteins, and other biomolecules through its amino group, which can form stable linkages with carboxyl groups on proteins and peptides. This interaction is crucial for immobilizing enzymes on surfaces, enhancing their stability and activity. Additionally, (3-Aminopropyl)dimethylmethoxysilane can modify the surface properties of nanoparticles, making them more biocompatible and functional for biomedical applications .
Cellular Effects
The effects of (3-Aminopropyl)dimethylmethoxysilane on various cell types and cellular processes are profound. It influences cell function by modifying cell surfaces, which can affect cell adhesion, proliferation, and differentiation. The compound can also impact cell signaling pathways by interacting with cell surface receptors and altering their activity. Furthermore, (3-Aminopropyl)dimethylmethoxysilane has been shown to affect gene expression and cellular metabolism, potentially leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, (3-Aminopropyl)dimethylmethoxysilane exerts its effects through several mechanisms. It can bind to biomolecules via its amino group, forming covalent bonds that stabilize enzyme structures and enhance their activity. The compound can also inhibit or activate enzymes by modifying their active sites or altering their conformation. Additionally, (3-Aminopropyl)dimethylmethoxysilane can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Aminopropyl)dimethylmethoxysilane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Aminopropyl)dimethylmethoxysilane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in changes in cellular behavior, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of (3-Aminopropyl)dimethylmethoxysilane vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote tissue regeneration. At high doses, (3-Aminopropyl)dimethylmethoxysilane can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range. Beyond this range, adverse effects become more pronounced .
Metabolic Pathways
(3-Aminopropyl)dimethylmethoxysilane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. Additionally, (3-Aminopropyl)dimethylmethoxysilane can influence metabolite levels, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, (3-Aminopropyl)dimethylmethoxysilane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing cellular processes and responses .
Subcellular Localization
The subcellular localization of (3-Aminopropyl)dimethylmethoxysilane is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its interactions with biomolecules and its effects on cellular processes. For example, (3-Aminopropyl)dimethylmethoxysilane can be targeted to the cell membrane, where it can modify cell surface properties and influence cell signaling .
属性
IUPAC Name |
3-[methoxy(dimethyl)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NOSi/c1-8-9(2,3)6-4-5-7/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXOMWIZZCOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369998 | |
| Record name | (3-Aminopropyl)dimethylmethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31024-26-7 | |
| Record name | (3-Aminopropyl)dimethylmethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Aminopropyl)(methoxy)dimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Aminopropyl)dimethylmethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[methoxy(dimethyl)silyl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: APDMS is a bifunctional molecule with a methoxysilane group that readily reacts with hydroxyl groups on surfaces like silica and a primary amine group available for further functionalization. This interaction allows for the covalent attachment of APDMS to the surface. [, , , ]
A: APDMS (C5H15NO2Si) has a molecular weight of 149.28 g/mol. [] Key spectroscopic data for characterization includes:
- FTIR: The presence of characteristic peaks for Si-O-Si, N-H, and C-H bonds confirms successful functionalization of surfaces with APDMS. [, ]
- NMR: 1H and 13C NMR can be used to confirm the structure of APDMS and to assess the degree of functionalization on a surface. []
A: While APDMS itself is not typically considered a catalyst, it plays a crucial role in certain catalytic reactions. Research indicates that APDMS can participate in the reaction mechanism as a catalyst. In the reaction of APDMS with silica and silsesquioxane silanol, computational and experimental evidence suggest a second-order reaction with respect to APDMS, where the second APDMS molecule acts as a catalyst, particularly in the rate-limiting H+ transfer stage. []
A: Computational chemistry methods, like density functional theory (DFT), are valuable for studying the reaction mechanism of APDMS with surfaces. [] For instance, researchers used dynamic calculations to estimate the activation energy for the reaction between APDMS and silsesquioxane silanol, achieving better agreement with experimental data compared to static calculations. This highlights the importance of considering the dynamic nature of the H+ transfer step in this reaction. []
A: While the provided research does not delve into the specific environmental impact of APDMS, it's crucial to consider potential ecotoxicological effects. Further research is needed to understand its degradation pathways and long-term effects on the environment. Implementing responsible waste management strategies for APDMS and exploring alternative materials with reduced environmental impact are important considerations. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-[(Phosphonooxy)methyl]hexacosanedioic acid](/img/structure/B1222455.png)

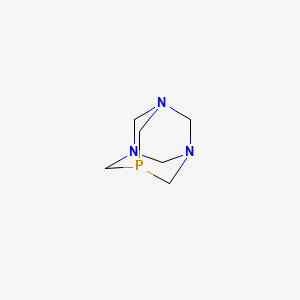

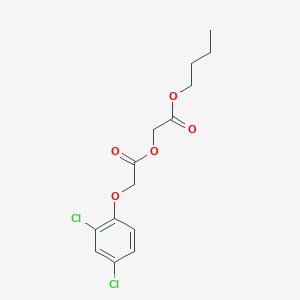
![4-[Bis(2-chloroethyl)amino]phenyl dihydrogen phosphate](/img/structure/B1222465.png)

